molecular formula C11H15NS B2596587 3-Phenyl-1,4-thiazepane CAS No. 1485107-76-3

3-Phenyl-1,4-thiazepane

Cat. No.: B2596587
CAS No.: 1485107-76-3
M. Wt: 193.31
InChI Key: AARKAEMAUXIRMT-UHFFFAOYSA-N
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Description

3-Phenyl-1,4-thiazepane (CAS 1485107-76-3) is a synthetic organic compound featuring a seven-membered 1,4-thiazepane ring system substituted with a phenyl group at the 3-position. With the molecular formula C11H15NS and a molecular weight of 193.31 g/mol, this compound is a valuable scaffold in medicinal chemistry and drug discovery research . The 1,4-thiazepine core, a seven-membered heterocycle containing sulfur and nitrogen atoms, is a privileged structure in pharmaceutical development . This ring system can exist in various oxidation states and is found in compounds with a wide range of biological activities. Researchers utilize this and related scaffolds as key intermediates for constructing more complex molecules targeting various disease pathways . As a building block, this compound is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1,4-thiazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-2-5-10(6-3-1)11-9-13-8-4-7-12-11/h1-3,5-6,11-12H,4,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARKAEMAUXIRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CSC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Phenyl 1,4 Thiazepane and Analogues

Cyclization Strategies in 1,4-Thiazepane (B1286124) Construction

The formation of the seven-membered 1,4-thiazepane ring is a synthetic challenge, often hampered by unfavorable thermodynamics and kinetics compared to the formation of five- or six-membered rings. beilstein-journals.org Consequently, a variety of cyclization strategies have been developed to efficiently construct this heterocyclic core.

Mechanistic Pathways of Thia-Michael Additions and Cycloadditions

The Thia-Michael addition, a conjugate 1,4-addition of a thiol to an electron-deficient alkene, is a cornerstone reaction in the synthesis of 1,4-thiazepanes. nih.govsrce.hr This reaction can be initiated through two primary mechanistic pathways: base-catalyzed and nucleophile-initiated. nih.gov

In the base-catalyzed mechanism , a base deprotonates the thiol (Michael donor) to form a highly nucleophilic thiolate anion. This anion then attacks the β-carbon of an α,β-unsaturated system (Michael acceptor). A subsequent proton exchange with the protonated base or another thiol molecule yields the final adduct. nih.gov The choice of solvent can influence kinetics, with polar solvents like dimethyl sulfoxide (B87167) (DMSO) often accelerating the reaction. nih.gov

The nucleophile-initiated mechanism involves the initial attack of a nucleophilic catalyst, such as a phosphine, onto the Michael acceptor, forming a zwitterionic intermediate. This intermediate then deprotonates a thiol, generating the reactive thiolate anion which proceeds to add to the acceptor, propagating the reaction. nih.gov

A proposed mechanism for the formation of the 1,4-thiazepine ring involves an initial 1,4-Michael addition of a thiol to an α,β-unsaturated carbonyl compound, followed by a 1,2-cycloaddition to complete the ring formation. chemmethod.comchemmethod.com In enzyme-catalyzed versions, such as those involving LanC-like (LanCL) enzymes, a zinc ion activates the cysteine thiolate for nucleophilic attack, and a conserved histidine residue protonates the resulting enolate intermediate to achieve a net anti-addition. nih.gov

Ring Closure Reactions Utilizing Varied Precursors

A range of precursors can be employed for the ring closure synthesis of 1,4-thiazepanes. Traditional methods include Beckmann rearrangements of tetrahydro-1,4-thiapyranones or Schmidt reactions, though these can be limited by starting material accessibility and the formation of undesired regioisomers. nih.gov

More direct ring-closure strategies include:

Cyclization of 2-amino-2′-cyanodiphenyl sulfide: This method utilizes sodium tert-butoxide or potassium tert-butoxide to effect the ring closure, providing a route to dibenzo[b,f] nih.govacs.orgthiazepines. google.com

Microwave-assisted cyclodehydration of 4-thioamido alcohols: This modern approach uses trimethylsilyl (B98337) polyphosphate (PPSE) under solvent-free conditions to promote an intramolecular S_N2-type displacement, yielding 1,3-thiazepines in short reaction times. beilstein-journals.org

Electrophilic cyclization of N-propargylic β-enaminothiones: Treatment with zinc chloride in refluxing chloroform (B151607) can yield 2-methylene-2,3-dihydro-1,4-thiazepines. researchgate.net

Cyclization using cysteamine (B1669678): The reaction of cysteamine or its derivatives with α,β-unsaturated esters under basic conditions can form 1,4-thiazepanones, which are direct precursors to 1,4-thiazepanes. nih.gov

Formation of the 1,4-Thiazepane Ring from α,β-Unsaturated Esters and Amino Thiols

A highly efficient, one-pot synthesis has been developed for 1,4-thiazepanones, which serve as precursors to 1,4-thiazepanes. nih.govnih.govacs.orgresearchgate.net This method involves the reaction of 1,2-amino thiols, such as cysteamine, with α,β-unsaturated esters. nih.gov The reaction proceeds via a tandem conjugate addition-cyclization sequence. nih.gov

Initially, the thiol group of the amino thiol undergoes a conjugate addition to the β-carbon of the α,β-unsaturated ester. This is followed by an intramolecular cyclization, where the amino group attacks the ester carbonyl, leading to the formation of the seven-membered lactam ring (a 1,4-thiazepanone). researchgate.net The use of more reactive trifluoroethyl esters and the addition of an acyl transfer catalyst like imidazole (B134444) can significantly improve reaction times (from days to hours) and yields. nih.gov This method tolerates a broad scope of α,β-unsaturated esters, including those with phenyl substituents (cinnamic esters). nih.gov The resulting 1,4-thiazepanones can then be readily reduced to the corresponding 1,4-thiazepanes using reagents like sodium borohydride/iodine or borane (B79455) dimethylsulfide. nih.gov

Table 1: Synthesis of 3-Phenyl-Substituted 1,4-Thiazepanones from Cinnamic Esters and Cysteamine nih.gov
Substituent on Phenyl RingProductIsolated Yield (%)
4-Methoxy3f83
4-Methyl3g72
4-Fluoro3h77
4-Chloro3j78
4-Nitro3l40
2-Fluoro3m87
3-Fluoro3n79
3-Methoxy3o50

Condensation Reactions Involving Carbonyl Compounds and Thiophenols/Amino Thiols

Condensation reactions provide another major pathway to the 1,4-thiazepane core and its analogues. A common strategy involves the cyclization of α,β-unsaturated carbonyl compounds, such as chalcones, with an amino thiol like ortho-mercapto aniline (B41778) in an alkaline medium. chemmethod.comchemmethod.com This reaction proceeds through a Michael addition followed by a cycloaddition. chemmethod.com

Another reported method involves the condensation of 1,3-diketone hybrids with 2-aminoethanethiol in the presence of a catalytic amount of pyridine (B92270) to generate novel 1,4-thiazepine derivatives. researchgate.netresearchgate.net Additionally, thiourea (B124793) derivatives can be condensed with carbonyl compounds to form various thiazole (B1198619) and thiazoline (B8809763) heterocycles, highlighting the versatility of this general approach. researchgate.net

Innovative Synthetic Approaches for Phenyl-Substituted 1,4-Thiazepanes

Recent research has focused on developing more efficient, versatile, and environmentally friendly methods for synthesizing substituted 1,4-thiazepanes.

Green Chemistry Protocols for Enhanced Synthesis Efficiency

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including 1,4-thiazepanes, to improve efficiency and reduce environmental impact. Key developments include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in ring-closure reactions, as demonstrated in the synthesis of 1,3-thiazepines from 4-thioamido alcohols. beilstein-journals.org

Use of Ionic Liquids: Hydrophobic ionic liquids can serve as recyclable solvent systems that promote rapid conjugate addition of thiols to α,β-unsaturated ketones with high selectivity and without the need for an acid catalyst. organic-chemistry.org

Catalyst-Free Reactions: The conjugate addition of thiols to α,β-unsaturated carbonyl compounds can, in some cases, be performed at room temperature with excellent chemoselectivity without any catalyst, simplifying the procedure and purification. organic-chemistry.org

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the rapid assembly of complex molecular architectures from simple starting materials. mdpi.com This approach is characterized by high atom economy and operational simplicity, making it an attractive method for generating libraries of structurally diverse compounds. mdpi.comunivpancasila.ac.id

A notable example involves the synthesis of 1,4-thiazepanones, precursors to 1,4-thiazepanes, through the cyclization of cysteamine or its derivatives with α,β-unsaturated esters. nih.gov While traditional methods often require long reaction times and result in low yields, recent advancements have significantly improved this transformation. nih.gov By utilizing trifluoroethyl esters, the reaction time can be reduced to less than three hours. nih.gov

Another versatile MCR approach is the isocyanide-based multicomponent reaction for the synthesis of pyrrole-fused dibenzothiazepine derivatives. beilstein-journals.org This domino reaction proceeds through the initial formation of a zwitterionic intermediate from the reaction of an isocyanide with a gem-diactivated olefin. beilstein-journals.org This intermediate then undergoes a series of transformations, including nucleophilic attack on a cyclic imine and subsequent cyclization, to afford the final product. beilstein-journals.org

Furthermore, multicomponent reactions have been successfully employed for the synthesis of other thiazole and thiazepine-containing heterocyclic systems. ijcce.ac.irresearchgate.net For instance, a one-pot, three-component synthesis of thiazole derivatives has been reported, which involves the condensation of 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and a substituted pyrazole-4-carbaldehyde. ijcce.ac.ir

The table below summarizes various one-pot multicomponent reactions for the synthesis of thiazepane and related heterocyclic scaffolds.

Reaction TypeReactantsProductKey Features
Cysteamine CyclizationCysteamine, α,β-unsaturated esters1,4-ThiazepanonesImproved reaction times with trifluoroethyl esters. nih.gov
Isocyanide-based MCRIsocyanide, gem-diactivated olefin, cyclic iminePyrrole-fused dibenzothiazepinesDomino reaction via a zwitterionic intermediate. beilstein-journals.org
Thiazole Synthesis2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, pyrazole-4-carbaldehydeThiazole derivativesOne-pot condensation with orthophosphoric acid catalyst. ijcce.ac.ir
1,4-Thiazepin-3-one Synthesisβ-Aminothiocinnamic acid anilides, α-haloacid halides1,4-Thiazepin-3-onesOne-pot synthesis with subsequent ring transformation. researchgate.net

Stereoselective Synthesis of Chiral 1,4-Thiazepane Scaffolds

The development of stereoselective methods for the synthesis of chiral 1,4-thiazepane scaffolds is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry.

One approach to achieving stereoselectivity is through the use of chiral auxiliaries. Thioureas, for example, have been employed as chiral auxiliaries in the synthesis of various heterocycles. tandfonline.com These compounds can participate in hydrogen bonding, which can influence the stereochemical outcome of a reaction. nih.gov

Another strategy is the use of chiral catalysts. Organocatalysis has emerged as a powerful tool for enantioselective synthesis. acs.org For instance, chiral phosphoric acids have been used to catalyze the asymmetric addition of various nucleophiles to imines, leading to the formation of chiral amines with high enantioselectivity. researchgate.net This methodology has been applied to the synthesis of chiral dibenzoxazepines and could potentially be adapted for the synthesis of chiral 1,4-thiazepanes. researchgate.net

Furthermore, the stereoselective synthesis of polysubstituted chiral 1,4-oxazepanes has been achieved through a regio- and stereoselective 7-endo cyclization via haloetherification. nih.gov Computational and experimental studies have confirmed that the stereoselectivity is primarily controlled by the conformation of the substrate. nih.gov This method has been successfully applied to a range of substrates, affording tetra- and pentasubstituted oxazepanes with good yields and high stereoselectivities. nih.gov Similar strategies could be envisioned for the synthesis of chiral 1,4-thiazepanes.

The table below highlights key approaches to the stereoselective synthesis of chiral 1,4-thiazepane and related scaffolds.

MethodKey FeatureExample Application
Chiral AuxiliariesUse of thioureas to induce chirality. tandfonline.comSynthesis of various chiral heterocycles.
OrganocatalysisChiral phosphoric acid catalyzed asymmetric additions. researchgate.netSynthesis of chiral dibenzoxazepines. researchgate.net
Stereoselective CyclizationRegio- and stereoselective haloetherification. nih.govSynthesis of polysubstituted chiral 1,4-oxazepanes. nih.gov

Catalytic Systems in 1,4-Thiazepane Synthesis

The development of efficient catalytic systems is crucial for the synthesis of 1,4-thiazepanes, enabling transformations that are otherwise difficult to achieve. Both organocatalysis and metal-catalyzed processes have proven to be valuable tools in this regard, offering unique advantages in terms of reactivity and selectivity.

Organocatalysis and Metal-Catalyzed Processes

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction in recent years. acs.org In the context of 1,4-thiazepane synthesis, organocatalysts such as proline and its derivatives have been shown to be effective. For example, an l-proline (B1679175) catalyzed multi-component reaction has been developed for the synthesis of pyrazolo[3,4-e] nih.govnih.govthiazepine derivatives. researchgate.net Similarly, an organocatalyzed annulation cascade has been established for the stereoselective functionalization of dibenzothiazepine scaffolds, utilizing proline as the catalyst to achieve high yields and excellent diastereoselectivities and enantioselectivities. researchgate.net Chiral thioureas are another class of organocatalysts that have been successfully employed in asymmetric synthesis, including 1,4-conjugate additions. nih.gov

Metal-catalyzed processes also play a significant role in the synthesis of 1,4-thiazepanes and related heterocycles. Copper-catalyzed C-S cyclization has been used as a key step in a two-step synthetic protocol for a novel class of dihydrodibenzo[b,f] nih.govnih.govthiazepine-11-carboxamides. researchgate.net Transition metals such as ruthenium, rhodium, and iridium are also widely used in asymmetric hydrogenation reactions to produce chiral molecules. ajchem-b.com

The following table summarizes selected organocatalytic and metal-catalyzed processes for the synthesis of thiazepane and related scaffolds.

Catalyst TypeCatalyst ExampleReaction TypeProduct
Organocatalystl-prolineMulti-component reactionPyrazolo[3,4-e] nih.govnih.govthiazepine derivatives researchgate.net
OrganocatalystProlineAnnulation cascadeFunctionalized dibenzothiazepine scaffolds researchgate.net
Metal CatalystCopperC-S cyclizationDihydrodibenzo[b,f] nih.govnih.govthiazepine-11-carboxamides researchgate.net

Role of Lewis Acids and Photoredox Catalysis in Thiazepane Formation

The combination of Lewis acids and photoredox catalysis has emerged as a powerful strategy for the synthesis of N-heterocycles, including thiazepanes. nih.govacs.orgethz.ch Lewis acids can play multiple roles in these reactions, such as activating substrates and modulating the redox potentials of catalytic intermediates. nih.govacs.orgethz.ch

In one notable example, the inclusion of Lewis acids in the photocatalytic synthesis of thiomorpholines and thiazepanes from aldehydes and silicon amine protocol (SLAP) reagents was shown to induce a switch in the catalytic cycle. nih.govacs.org This switch from an Ir(III)/Ir(II) pathway to an Ir(III)/Ir(IV) pathway enables the transformation of a broader range of substrates. nih.govacs.orgethz.ch The Lewis acid coordinates to the imine intermediate, lowering its reduction potential and facilitating the catalytic cycle. nih.govacs.org A combination of Bi(OTf)₃ and Cu(OTf)₂ was found to be a general and effective protocol for many substrates. nih.gov

The photocatalytic coupling of aldehydes and SLAP reagents can also be achieved using an inexpensive organic photocatalyst, such as tetraphenylporphyrin (B126558) (TPP), in combination with a Lewis acid additive. nih.gov This approach has been successfully applied to the continuous flow synthesis of morpholines, oxazepanes, thiomorpholines, and thiazepanes. nih.gov

The table below highlights the role of Lewis acids and photoredox catalysis in thiazepane formation.

Catalytic SystemLewis AcidPhotocatalystSubstratesProductKey Finding
Lewis Acid/PhotoredoxBi(OTf)₃, Cu(OTf)₂Ir[(ppy)₂dtbbpy]PF₆Aldehydes, SLAP reagentsThiomorpholines and ThiazepanesLewis acid induces a switch in the catalytic pathway. nih.govacs.org
Lewis Acid/PhotoredoxNot specifiedTetraphenylporphyrin (TPP)Aldehydes, SLAP reagentsMorpholines, Oxazepanes, Thiomorpholines, and ThiazepanesEnables continuous flow synthesis. nih.gov

Derivatization Strategies of the 3-Phenyl-1,4-Thiazepane Core

Once the this compound core has been synthesized, further derivatization can be carried out to explore the structure-activity relationship and optimize the properties of the molecule. These strategies often involve modifications at various positions of the thiazepane ring.

One common derivatization strategy is N-acylation. For example, acylated 1,4-thiazepanes have been identified as new BET bromodomain ligands. nih.gov The synthesis of a library of these compounds was facilitated by a robust and easily diversified synthetic route. nih.gov

Another approach is the introduction of substituents at different positions of the heterocyclic ring. For instance, a small library of structurally diverse heterocycles was assembled starting from 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one. researchgate.net This chalcone (B49325) analogue was converted into various heterocyclic systems, including a benzothiazepine (B8601423) derivative, through cyclocondensation reactions. researchgate.net

Furthermore, the functionalization of related heterocyclic scaffolds, such as dibenzoxazepines and dibenzothiazepines, has been achieved through organocatalytic annulation cascades. researchgate.net This allows for the introduction of vicinal tertiary stereogenic centers with high diastereoselectivity and enantioselectivity. researchgate.net The resulting polycyclic frameworks can then be further derivatized to explore their biological potential. researchgate.net

The table below outlines various derivatization strategies for the this compound core and related scaffolds.

StrategyPosition of DerivatizationExample ModificationResulting Compound Class
N-AcylationNitrogen atom of the thiazepane ringAcylationAcylated 1,4-thiazepanes nih.gov
CyclocondensationFormation of the thiazepane ringReaction with 2-aminobenzenethiolBenzothiazepine derivatives researchgate.net
Annulation CascadeFunctionalization of the heterocyclic coreIntroduction of vicinal tertiary stereogenic centersPolycyclic frameworks based on dibenzothiazepines researchgate.net

Elucidation of Structural and Conformational Landscapes of 1,4 Thiazepanes

Solid-State Structural Determination by X-ray Crystallography

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal is dictated by a network of non-covalent interactions. In derivatives related to 3-Phenyl-1,4-thiazepane, hydrogen bonds and other weak interactions play a crucial role in stabilizing the crystal structure.

For instance, the crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione (B15389517), a related heterocyclic compound, shows that the molecules arrange in parallel chains of head-to-tail molecules. vulcanchem.com This arrangement is oriented by a network of weak C-H⋯S contacts that are close to the sum of their van der Waals radii. vulcanchem.com Furthermore, all hydrogen atoms in this compound participate in hydrogen-bonding interactions with the sulfur and nitrogen atoms of adjacent molecules. vulcanchem.com Aromatic π–π stacking is also observed between the dithiazole moiety and the phenyl ring, with centroid-centroid distances measured at 3.717 (6) and 3.712 (6) Å. vulcanchem.com

In more complex systems like 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo vulcanchem.comthiazepines, intermolecular contacts such as Br⋯H, F⋯H, O⋯H, and S⋯H contribute significantly to the total Hirschfeld surface, indicating their importance in molecular packing. Specifically, H···O/O···H contacts, arising from nonclassical C–H···O hydrogen bonds, can constitute a notable percentage of the Hirshfeld surface. Similarly, in the crystal structure of meso-3,3′-(1,4-phenylene)bis(2-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one), weak C-H⋯O hydrogen bonds result in the formation of continuous strips propagating along a crystal axis.

The table below summarizes key intermolecular interactions observed in the crystal structures of various thiazepane analogues.

Compound NameInteracting GroupsType of InteractionDistance (Å)Citation
3-Phenyl-1,4,2-dithiazole-5-thioneDithiazole Ring & Phenyl Ringπ–π Stacking3.712 - 3.717 vulcanchem.com
3-Phenyl-1,4,2-dithiazole-5-thioneC-H & S/N atomsHydrogen BondingNear van der Waals radii sum vulcanchem.com
2-(4-Fluorophenyl)-4-(4-bromo-2-hydroxyphenyl)-2,3-dihydrobenzo[b] vulcanchem.comthiazepineBr···H, F···H, O···H, S···HReciprocal Intermolecular ContactsNot specified
meso-3,3′-(1,4-phenylene)bis(2-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one)C-H & O atomsHydrogen BondingNot specified

Conformational Preferences in the Crystalline State

The seven-membered thiazepane ring is not planar and can adopt several low-energy conformations. X-ray diffraction studies on its derivatives have identified these preferred arrangements in the solid state.

For example, the crystal structure of a tricyclic system containing a central seven-membered 1,4-thiazepine ring reveals that this ring adopts a twisted chair-like conformation. In another case, the analysis of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo vulcanchem.comthiazepines showed that the seven-membered ring's conformation deviates from the coplanarity of the fused benzene (B151609) ring, adopting a staggered conformation. The dihedral angle between the heterocyclic ring and the phenyl ring in 3-phenyl-1,4,2-dithiazole-5-thione is reported to be a mere 2.62 (5)°, indicating an almost co-planar arrangement between the two rings. vulcanchem.com In contrast, the thiazine (B8601807) ring in a related six-membered heterocyclic system was found to be in a conformation intermediate between a half-chair and an envelope.

The table below presents selected dihedral angles and conformational details for related heterocyclic structures.

Compound FeatureConformation/ParameterValueCitation
Central seven-membered ring in a benzo[b]oxadiazolo[4,5-d]thiazepine derivativeRing ConformationTwisted chair-like
Dihedral angle between heterocyclic and phenyl rings in 3-phenyl-1,4,2-dithiazole-5-thioneDihedral Angle2.62 (5)° vulcanchem.com
Thiazine ring in meso-3,3′-(1,4-phenylene)bis(2-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one)Ring ConformationBetween half-chair and envelope
Seven-membered ring in 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo vulcanchem.comthiazepinesRing ConformationStaggered

Solution-State Conformational Analysis via Spectroscopic Techniques

While X-ray crystallography provides a static picture of the molecular structure, spectroscopic methods are invaluable for studying the dynamic conformational behavior of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution. For thiazepane derivatives, ¹H and ¹³C NMR provide information about the chemical environment of each nucleus.

In a derivative, 3-phenyl-1,2,4-triazolo [3,4-h]-13,4-thiaza-11-crown-4, the ¹H-NMR spectrum in CDCl₃ showed distinct signals for the protons adjacent to the nitrogen and sulfur atoms within the macrocyclic structure. The ¹³C-NMR spectrum correspondingly provided signals for the carbon atoms in the thiaza-crown framework and the phenyl substituent. For 2,4-diaryl-substituted 2,3-dihydrobenzo[b] vulcanchem.comthiazepines, the protons of the seven-membered ring's AMX system show characteristic splitting patterns that confirm a staggered conformation in solution. Two-dimensional NMR techniques, such as COSY and NOESY, are critical for resolving proton-proton couplings and the spatial arrangements of atoms, which helps in confirming the ring conformation of thiazepine structures.

The following table summarizes NMR data for a related thiaza-crown ether derivative.

Compound NameNucleusChemical Shift (δ, ppm)SolventCitation
3-Phenyl-1,2,4-triazolo [3,4-h]-13,4-thiaza-11-crown-4¹H4.43 (N-CH₂), 3.22 (S-CH₂), 3.54-3.97 (CH₂-O), 7.37–8.10 (Ar-CH)CDCl₃
3-Phenyl-1,2,4-triazolo [3,4-h]-13,4-thiaza-11-crown-4¹³C37.49 (S-CH₂), 48.39 (N-CH₂), 68.76-72.19 (CH₂-O), 126.33-130.89 (Ar-C), 151.84, 162.91 (Triazole C)CDCl₃

Infrared (IR) Spectroscopy for Functional Group and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of thiazepane derivatives, it is particularly useful for analyzing the presence of N-H and C-S bonds and studying hydrogen bonding interactions. For example, in a series of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo vulcanchem.comthiazepines, IR spectroscopy was used to characterize the synthesized compounds, with various bands corresponding to the vibrations of the molecular framework. The presence of a hydroxyl group in proximity to the thiazepine nitrogen atom can lead to intramolecular hydrogen bonding, which can be observed as a broad absorption band in the IR spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. For the derivative 3-phenyl-1,2,4-triazolo [3,4-h]-13,4-thiaza-11-crown-4, mass spectrometry confirmed the molecular ion peak (m/z) at 291, corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of the molecule with high accuracy.

Investigations into Conformational Chirality in Seven-Membered Thiazepines

The seven-membered ring of thiazepine derivatives is not planar and can exist in various conformations, such as boat, twist-boat, and chair forms. sioc-journal.cn The interconversion between these conformations can be influenced by the substituents on the ring. In the case of certain 1-aryl-2-iminoazacycloalkanes, which share the seven-membered ring feature, two conformational diastereoisomers generated by ring inversion were observed, with an energy barrier of 9.5 kcal mol–1. acs.org This highlights the potential for conformational chirality in such systems.

For N-benzoyl-1,5-benzothiazepine and its S-oxide derivatives, the stereochemistry and conformation were examined by introducing a methyl group to freeze the conformation. nih.gov This study revealed that specific conformations are recognized by biological receptors, underscoring the importance of understanding the conformational landscape. nih.gov The investigation of dihydro-and tetrahydro-2-methyl-4-aryl-benzo-(1,5)-thiazepines indicated that the dihydro compounds predominantly adopt a boat-like conformation, while the tetrahydro derivatives prefer a twist-boat conformation. sioc-journal.cn

The presence of bulky substituents can create steric hindrance that favors certain conformations, potentially leading to separable atropisomers and conformational chirality. The rotational barriers of N-aryl groups in five-, six-, and seven-membered heterocyclic amidines are influenced by the ring size and the steric bulk of ortho substituents. acs.org For seven-membered rings, the energy barriers for N-aryl rotation are notably higher than in their five-membered counterparts. acs.org

Compound Class Observed Conformation(s) Noteworthy Findings
1-Aryl-2-iminoazacycloalkanes (seven-membered)Two conformational diastereoisomersEnergy barrier for ring inversion is 9.5 kcal mol–1. acs.org
Dihydro-2-methyl-4-aryl-benzo-(1,5)-thiazepinesBoat-like formThe formation is highly selective for this conformation. sioc-journal.cn
Tetrahydro-2-methyl-4-aryl-benzo-(1,5)-thiazepinesTwist-boat conformationFormed stereospecifically from the dihydro compounds. sioc-journal.cn
N-benzoyl-1,5-benzothiazepine derivativesCis conformationThe active forms recognized by receptors were identified. nih.gov

Impact of Phenyl Substitution on the 1,4-Thiazepane (B1286124) Ring Conformation

The introduction of a phenyl group onto the 1,4-thiazepane ring significantly influences its conformational preferences. In the crystal structure of isomeric 2-aryl-3-phenyl-1,3-thiazepan-4-ones, the seven-membered thiazepan ring was found to adopt a chair conformation. nih.gov The phenyl rings attached to adjacent atoms of the thiazepan ring exhibited interplanar angles ranging from 41 to 47 degrees. nih.gov

Spectroscopic studies of 1,4-benzothiazepine derivatives have shown that a phenyl substituent can cause anisotropic shielding, leading to upfield shifts of nearby protons in the NMR spectrum. cdnsciencepub.com This shielding effect confirms the preference for a conformation where certain atoms are situated "above" the plane of the phenyl ring. cdnsciencepub.com The conformation of these systems can switch between boat-like and chair-like forms depending on the substitution pattern. For instance, in some p-lactam derivatives of 2,3,4,5-tetrahydro-1,3-benzothiazepines, a boat-like form is preferred in the absence of a substituent that would cause steric hindrance, while a chair-like conformation is adopted in the presence of such a substituent. cdnsciencepub.com

The specific impact of a phenyl group at the 3-position of a 1,4-thiazepane ring would be expected to favor a conformation that minimizes steric interactions between the phenyl group and the rest of the ring. Based on related structures, a chair or twist-chair conformation is likely to be the most stable.

Compound/Derivative Position of Phenyl Group Observed Ring Conformation Key Observation
2-Aryl-3-phenyl-1,3-thiazepan-4-onesC3ChairPhenyl rings on adjacent atoms have interplanar angles of 41-47°. nih.gov
1,4-Benzothiazepine derivativesNot specifiedBoat-like and Chair-likePhenyl substituent causes anisotropic shielding in NMR. cdnsciencepub.com
Tricyclic 1,4-thiazepine systemFusedTwisted chair-likeThe central seven-membered ring adopts this conformation. researchgate.net

Computational and Theoretical Investigations of 3 Phenyl 1,4 Thiazepane Systems

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of molecules. These methods are employed to determine the most stable conformation (geometry optimization) and to analyze various molecular parameters.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for the quantum chemical study of 1,4-thiazepane (B1286124) derivatives. espublisher.com Researchers use DFT, often with the B3LYP functional and basis sets like 6-311++G(d,p) or 6-31++G**, to optimize the ground state geometry of these molecules. espublisher.commdpi.com This process involves finding the minimum energy conformation of the molecule, which is confirmed by frequency calculations showing no imaginary frequencies. mdpi.com

For instance, in a study of a related 3-phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4, the optimized geometry was compared with experimental X-ray diffraction data. mdpi.com The bond lengths and angles were found to be in good agreement, with deviations of less than 0.03 Å and 3 degrees, respectively. mdpi.com However, more significant differences were observed in the torsion angles, highlighting the flexibility of the ring system. mdpi.com In another example, DFT simulations of (1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone predicted a HOMO-LUMO gap of 4.2 eV, suggesting moderate electronic stability. vulcanchem.com These calculations provide a detailed picture of the molecular structure and electronic distribution. mdpi.comnih.gov

Table 1: Comparison of Experimental and DFT Optimized Geometrical Parameters for a 3-Phenyl-Thiaza-Crown Ether. mdpi.com
ParameterExperimental (X-ray)Computed (DFT/B3LYP/6-311++G(d,p))Deviation
Bond Lengths--< 0.03 Å
Bond Angles--< 3 degrees
Torsion Angle (Aromatic to Triazole Ring)21 degrees1 degree20 degrees
Torsion Angle (11-membered ring to Triazole, τ1)65 degrees63 degrees2 degrees
Torsion Angle (11-membered ring to Triazole, τ2)124 degrees107 degrees17 degrees

Semi-Empirical Methods for Conformational Studies

While DFT provides high accuracy, its computational cost can be a limitation for studying large molecules or extensive conformational landscapes. Semi-empirical methods, such as AM1, offer a faster alternative for conformational analysis. researchgate.net These methods have been used to investigate the conformational isomers of related heterocyclic systems, such as angiotensin-converting enzyme inhibitors containing a thiazepine ring. acs.org Conformational analyses of N-acylated bicyclic pyridazine (B1198779) derivatives, including a thiazepine, were performed using AM1 calculations alongside temperature-dependent NMR measurements. researchgate.net The energy barriers for rotation around amide bonds were calculated, showing acceptable agreement with experimental values. researchgate.net These studies highlight the utility of semi-empirical methods in exploring the dynamic behavior and conformational preferences of thiazepine-containing molecules. researchgate.net

Molecular Modeling and Docking Studies for Biological Interaction Prediction

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as a 3-phenyl-1,4-thiazepane derivative, might interact with a biological target, typically a protein. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Analysis of Ligand-Target Interactions

Molecular docking studies have been instrumental in evaluating the potential of 1,4-thiazepane derivatives against various biological targets. For example, derivatives of 1,4-thiazepine have been investigated as potential inhibitors of enzymes like DNA-dependent protein kinase (DNA-PK), epidermal growth factor receptor (EGFR), and α-glucosidase. researchgate.netmdpi.comnih.gov Docking studies can reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the active site of the target protein. nih.gov For instance, in a study of 1,3,4-thiadiazole (B1197879) derivatives, molecular docking was used to understand their binding modes with the EGFR tyrosine kinase domain. mdpi.com Similarly, docking of 2,3-dihydro-1,5-benzothiazepine derivatives into the active site of α-glucosidase helped to elucidate their binding interactions. nih.gov

Table 2: Examples of Molecular Docking Studies on Thiazepine Derivatives.
Compound ClassBiological TargetKey Findings from DockingReference
3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4DNA-dependent protein kinase (DNA-PK)Good binding fit with a binding energy of -7 kcal/mol. researchgate.net
Quinoline-pyrido[2,3-d]pyrimidinone derivativesKPC-2 carbapenemase, DNA gyrase, Sterol 14-alpha demethylaseFavorable binding energies compared to standard drugs. mdpi.com
2,3-Dihydro-1,5-benzothiazepine derivativesα-glucosidaseElucidation of binding interactions with active site residues. nih.gov

Insights into Binding Modes and Orientations

The primary goal of molecular docking is to predict the preferred binding mode and orientation of a ligand within a target's binding site. This information is critical for understanding structure-activity relationships and for designing more potent and selective inhibitors. The conformational flexibility of the 1,4-thiazepine ring allows it to adopt various conformations to fit into different binding pockets. Docking studies can visualize how the phenyl group and other substituents on the thiazepane scaffold orient themselves to maximize favorable interactions with the protein. cu.edu.eg These insights are invaluable for optimizing the ligand structure to enhance its binding affinity and biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used to correlate the chemical structure of a series of compounds with their biological activity. These models help in predicting the activity of new, unsynthesized compounds and in identifying the key structural features required for activity.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of heterocyclic compounds to understand their structure-activity relationships. mdpi.com For 1,4-benzothiazine derivatives, 3D-QSAR models were developed to predict their activity against a human colon cancer cell line. nih.gov

Simulation of Conformational Dynamics and Energy Landscapes

Computational studies focusing specifically on the simulation of conformational dynamics and the complete energy landscape of this compound are not extensively available in the public domain. Research in this area tends to focus on broader classes of thiazepine derivatives or related heterocyclic systems, often in the context of their synthesis and potential biological activities.

However, the principles of conformational analysis and the computational methods used for such investigations are well-established. The conformational flexibility of the seven-membered 1,4-thiazepane ring, which features two heteroatoms (sulfur and nitrogen), is expected to be significant. The presence of the phenyl group at the 3-position introduces further complexity to the conformational landscape.

Theoretical investigations of similar seven-membered heterocyclic rings, such as dibenzo[b,f] researchgate.netthiazepines, have revealed that the ring can adopt various conformations, often described as a "butterfly" shape. nih.gov The energetic barriers between different conformers can be investigated using computational techniques. nih.gov

General Approach to Simulating Conformational Dynamics:

A typical computational workflow to explore the conformational dynamics and energy landscape of a molecule like this compound would involve several key steps:

Initial Structure Generation: A starting 3D structure of the molecule is built.

Conformational Search: A systematic or random search for different possible conformations is performed. This can be achieved through methods like molecular mechanics force fields.

Quantum Mechanical Calculations: High-level quantum mechanical methods, such as Density Functional Theory (DFT), are then employed to optimize the geometry of the identified low-energy conformers and to calculate their relative energies with high accuracy. vulcanchem.commdpi.comdntb.gov.uanih.govacs.orgnih.govarxiv.org

Transition State Search: Algorithms are used to locate the transition states that connect different conformers, allowing for the calculation of the energy barriers for conformational interconversion.

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the molecule over time, MD simulations are performed. dntb.gov.ua These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and changes its conformation at a given temperature. Analysis of these trajectories can identify the most populated conformations and the pathways for interconversion between them.

Expected Conformational Features of this compound:

The 1,4-thiazepane ring is a seven-membered heterocycle and, like cycloheptane, is expected to have a complex potential energy surface with multiple local minima corresponding to different ring conformations (e.g., chair, boat, twist-chair, twist-boat). The presence of the sulfur and nitrogen atoms, with their different bond lengths and angles compared to carbon, will influence the specific geometries and relative energies of these conformers.

Illustrative Data for a Hypothetical Energy Landscape:

While specific research data for this compound is not available, a hypothetical representation of the relative energies of different conformers could be presented in a table. This data would typically be obtained from quantum chemical calculations.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerPhenyl Group OrientationRelative Energy (kcal/mol)
ChairEquatorial0.00
ChairAxial2.5
Twist-Chair-1.8
Boat-4.2
Twist-Boat-3.5

Note: This table is for illustrative purposes only and is not based on actual research data for this compound.

The data in such a table would indicate the most stable conformation (the one with the lowest relative energy) and the energetic cost of accessing other conformations. This information is crucial for understanding the molecule's behavior in different environments and its potential to interact with biological targets, as the bioactive conformation is not always the lowest energy conformation in isolation.

Exploration of Biological Activities and Mechanistic Insights of 1,4 Thiazepane Derivatives

Enzyme Inhibition Studies of Thiazepane Scaffolds (in vitro)

The 1,4-thiazepane (B1286124) core structure has been identified as a versatile scaffold for the development of inhibitors targeting a variety of enzymes. These studies highlight the potential of this heterocyclic system in modulating key biological pathways.

Targeting Bromodomains (e.g., BET Bromodomain Ligands)

Recent studies have identified acylated 1,4-thiazepanes as novel ligands for the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are crucial regulators of gene transcription. A nuclear magnetic resonance (NMR) fragment screen successfully identified these derivatives as binders to BET bromodomains. nih.gov

To further explore this activity, a series of 1,4-thiazepanones were synthesized and subsequently reduced to the corresponding 1,4-thiazepanes, which were then functionalized into carbamates and amides. nih.gov These derivatives were characterized as new BET bromodomain ligands, with several compounds demonstrating affinity for the BRD4 protein, a key member of the BET family. nih.gov The development of an efficient synthesis for these 1,4-thiazepane derivatives is expected to facilitate the generation of libraries for screening against diverse proteins and for optimizing their binding efficiency to BRD4. nih.gov While these studies establish the potential of the 1,4-thiazepane scaffold as a BET bromodomain ligand, the specific activity of 3-Phenyl-1,4-thiazepane in this context has not been explicitly reported.

Compound TypeTargetActivityReference
Acylated 1,4-thiazepanesBET BromodomainsLigand Binding nih.gov
Functionalized 1,4-thiazepanesBRD4Affinity nih.gov

Inhibition of Specific Hydrolases (e.g., α-Glucosidase, α-Amylase, Cholinesterase)

α-Glucosidase and α-Amylase: The inhibition of α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes. While no specific data was found for 1,4-thiazepane derivatives, various other nitrogen and sulfur-containing heterocyclic compounds have been investigated. For instance, derivatives of 1,3,4-thiadiazole (B1197879) have been synthesized and shown to possess significant α-glucosidase inhibitory activity. nih.gov Similarly, thiazolidinedione derivatives have been explored as α-amylase inhibitors. researchgate.net These findings suggest that heterocyclic scaffolds containing sulfur and nitrogen atoms can be effective inhibitors of these carbohydrate-hydrolyzing enzymes, indicating a potential avenue for future investigation of 1,4-thiazepane derivatives.

Cholinesterase: Cholinesterase inhibitors are important for the treatment of Alzheimer's disease. Studies on benzothiazepine (B8601423) derivatives, which share a seven-membered ring containing sulfur and nitrogen, have shown potent acetylcholinesterase (AChE) inhibitory activity. For example, a series of 2,3,4,5-tetrahydro-1,5-benzothiazepines demonstrated concentration-dependent inhibition of AChE with IC50 values in the low micromolar range. researchgate.net Molecular docking studies of these compounds revealed that they bind within the aromatic gorge of the enzyme. researchgate.net Although the 1,4-thiazepane scaffold is structurally distinct from the 1,5-benzothiazepine (B1259763) core, these results suggest that seven-membered thiaza-heterocycles are a promising class of compounds for cholinesterase inhibition.

Modulation of Angiotensin-Converting Enzyme (ACE) and Other Proteases

The 1,4-thiazepine scaffold has been investigated for its potential to inhibit angiotensin-converting enzyme (ACE), a key regulator of blood pressure.

A series of 1,4-thiazepine-2,5-diones have been synthesized and evaluated for their ACE inhibitory activity. nih.gov These compounds are considered prodrugs that undergo ring-opening to reveal a free sulfhydryl group, which is crucial for binding to the zinc ion in the active site of ACE. nih.gov Several of these thiazepine derivatives were found to be potent inhibitors of ACE when administered orally to rats, with potencies comparable to the well-known ACE inhibitor, captopril. nih.gov Another study focused on perhydro-1,4-thiazepin-5-one derivatives, which were also designed as ACE inhibitors. acs.org Furthermore, the synthesis of 6,7-dihydro-1,4-thiazepin-5(4H)-one derivatives has been reported to yield potent ACE inhibitors. jst.go.jp

While these studies highlight the potential of the 1,4-thiazepine ring system in ACE inhibition, the specific activity of this compound has not been detailed.

Regarding other proteases, the broad applicability of protease inhibitors in various diseases is well-established. rjpbr.commdpi.com However, specific studies detailing the inhibitory activity of this compound or its close derivatives against other classes of proteases are not extensively covered in the available literature.

Compound ClassTargetPotencyReference
1,4-Thiazepine-2,5-dionesACEComparable to captopril nih.gov
Perhydro-1,4-thiazepin-5-onesACEPotent inhibitors acs.org
6,7-dihydro-1,4-thiazepin-5(4H)-onesACEPotent inhibitors jst.go.jp

Interaction with Kinases (e.g., Glycogen Synthase Kinase-3β, Mitogen-Activated Protein Kinase 1)

The interaction of 1,4-thiazepane derivatives with kinases such as Glycogen Synthase Kinase-3β (GSK-3β) and Mitogen-Activated Protein Kinase 1 (MAPK1) is an area with limited specific research. However, studies on related heterocyclic structures provide some context.

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase implicated in various diseases, including neurodegenerative disorders and diabetes. While direct evidence for 1,4-thiazepane derivatives as GSK-3β inhibitors is scarce, research on diazepine (B8756704) and benzothiazepinone scaffolds has shown promise. For instance, diazepino-quinoline derivatives have been synthesized and shown to exhibit significant in vitro activity against GSK-3β, with some compounds having IC50 values in the sub-micromolar range. ajol.info Additionally, benzothiazepinones have been identified as selective non-ATP competitive GSK-3β inhibitors through virtual screening. nih.gov One representative compound from this class demonstrated an IC50 of 25 µM. nih.gov These findings suggest that seven-membered heterocyclic systems are viable scaffolds for the design of GSK-3β inhibitors.

Mitogen-Activated Protein Kinase 1 (MAPK1): MAPK1, also known as ERK2, is a key component of the MAPK signaling pathway, which is involved in various cellular processes. plos.org There is a lack of specific studies on the interaction of 1,4-thiazepane derivatives with MAPK1. However, the broader field of kinase inhibitors is extensive, with many small molecules designed to target the ATP-binding site of these enzymes. plos.org The potential for 1,4-thiazepane derivatives to act as MAPK1 inhibitors remains an open area for investigation.

Receptor Binding and Modulatory Effects (in vitro)

The ability of 1,4-thiazepane derivatives to interact with and modulate the activity of various receptors is a critical aspect of their pharmacological profile.

Interaction with Neurotransmitter Receptors

While direct studies on the binding of this compound to neurotransmitter receptors are not extensively documented, research on related seven-membered heterocyclic systems suggests potential interactions. For example, a series of N-phenyl piperazine (B1678402) analogs with high affinity for dopamine (B1211576) D3 receptors have been synthesized and evaluated. nih.gov Furthermore, a novel acetylcholinesterase inhibitor, TAK-147, which features a tetrahydro-1H-1-benzazepine core (a seven-membered ring containing nitrogen), has been shown to moderately inhibit muscarinic M1 and M2 receptor binding with K(i) values of 234 and 340 nM, respectively. nih.gov This compound also exhibited weak or no inhibition of nicotinic receptor binding. nih.gov These findings indicate that seven-membered heterocyclic structures can interact with various neurotransmitter receptors, suggesting that the 1,4-thiazepane scaffold may also possess such properties, although further investigation is required to confirm this.

Calcium Channel Blockade Mechanisms

Derivatives of 1,4-thiazepane, particularly benzothiazepines, are recognized as a key class of calcium channel blockers (CCBs). These agents play a crucial role in managing cardiovascular conditions by inhibiting the influx of calcium ions through voltage-gated calcium channels. The mechanism of action involves modulating vascular tone and cardiac contractility.

Research into compounds structurally related to 1,4-thiazepane, such as 1,5-benzothiazepines, has provided insight into their function as calcium channel antagonists. Biological evaluations in potassium-depolarized rabbit aorta have confirmed that these compounds act as calcium channel blockers. For instance, the synthesis of 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters, designed based on the structures of known CCBs like dihydropyridines and diltiazem (B1670644), has demonstrated this activity. Further derivatization, such as replacing the sulfur atom with nitrogen to create a benzodiazepine (B76468) analog, resulted in only a slight decrease in activity, highlighting the importance of the core seven-membered ring structure. Attaching a (dimethylamino)ethyl group, a feature present in diltiazem, to the nitrogen of the benzothiazepine ring yielded a compound with potency equivalent to diltiazem in vitro.

Ligand Binding Site Characterization (e.g., Dihydropyridine (B1217469) and Diltiazem Binding Sites)

The interaction of 1,4-thiazepane-related structures with L-type Ca2+ channels has been characterized through radioligand binding studies, revealing complex allosteric modulations. Diltiazem, a prominent benzothiazepine, is known to modulate the binding of 1,4-dihydropyridines (DHPs). Studies on intact rat ventricular myocytes showed that diltiazem potentiates the binding of the DHP antagonist 3H-PN200-110 in a concentration-dependent manner. This suggests that the diltiazem binding site is accessible from the extracellular side of the L-type Ca2+ channels and can influence the conformation of the dihydropyridine binding site.

Further research on synthesized 1,5-benzothiazepine derivatives has elucidated how specific structural modifications determine their binding site interactions. Radioligand binding studies using [3H]nitrendipine (a dihydropyridine) and [3H]diltiazem showed that a 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid ester with a free nitrogen atom binds competitively to the dihydropyridine binding site. In contrast, when this nitrogen is alkylated with a (dimethylamino)ethyl group, the resulting molecule interacts competitively with both the diltiazem and the dihydropyridine binding sites. This demonstrates that the 1,5-benzothiazepine scaffold can be a versatile starting point for designing molecules that mimic either dihydropyridine or diltiazem, depending on the specific substitutions made.

In Vitro Antimicrobial Research on 1,4-Thiazepane Derivatives

The 1,4-thiazepane core and its analogs have been investigated for their potential as antimicrobial agents, showing activity against a range of bacterial and fungal pathogens.

Studies on Antibacterial Efficacy

Newly synthesized 1,4-thiazepine derivatives have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In one study, the biological activity of several derivatives was assessed against Streptococcus pneumoniae and Staphylococcus aureus (Gram-positive), as well as Escherichia coli, Pseudomonas aeruginosa, and Proteus moralities (Gram-negative). The results indicated a high antibacterial effect at a concentration of 100 mg/mL, with a notable increase in the diameter of the inhibition zone. However, the activity was diminished at lower concentrations. Similarly, other heterocyclic compounds incorporating nitrogen have been recognized for their antibacterial potential. The presence of a 1,2,4-triazine (B1199460) or 1,2-diazepine ring, for example, has been shown to significantly increase antibacterial activity.

Antibacterial Activity of Selected 1,4-Thiazepine Derivatives
Compound IDBacterial StrainActivity Level (at 100 mg/mL)Reference
J17, J19, J21Gram-positive & Gram-negativeHigh
J24, J25, J26Gram-positive & Gram-negativeHigh
J28, J30Gram-positive & Gram-negativeHigh

Investigations into Antifungal Activity

The antifungal properties of heterocyclic compounds related to 1,4-thiazepanes, such as those containing 1,3,4-thiadiazole and 1,2,4-triazole (B32235) moieties, are well-documented. For instance, novel 1,2,4-triazole derivatives have demonstrated strong antifungal effects against Microsporum gypseum, with some compounds showing activity superior to the standard drug ketoconazole. Likewise, derivatives of 1,3,4-thiadiazole have been shown to possess broad-spectrum antifungal activity. One study on 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol found it to be one of the most active agents against pathogenic fungi while having low toxicity to human cells. The mechanism of action for these compounds is an area of active investigation, with studies pointing to fungistatic or fungicidal activity depending on the concentration. While direct studies on this compound are less common, the established antifungal potential of these related heterocyclic systems suggests a promising avenue for future research.

Structure-Activity Relationships Governing Antimicrobial Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of 1,4-thiazepane derivatives and related compounds. Research has shown that the nature and position of substituents on the heterocyclic ring significantly influence biological activity. For 1,4-thiazepine derivatives, the presence of electron-withdrawing groups, such as halogens (e.g., chloro) and nitro groups, on the phenyl rings was found to enhance antibacterial efficacy. This suggests that modifying the electronic properties of the molecule is a key strategy for improving its antimicrobial profile.

In the broader context of antimicrobial heterocycles, the inclusion of specific pharmacophores is a known strategy to combat resistance. For example, linking a thiazole (B1198619) nucleus with other heterocyclic systems like 2-pyrazoline (B94618) is a common approach in rational drug design. The resulting hybrid compounds often exhibit synergistic activity. For 1,5-benzothiazepines, it was found that the C=N double bond was a key functional group for their antifungal activities. These insights from related structures provide a valuable framework for the targeted design of more potent 1,4-thiazepane-based antimicrobial agents.

In Vitro Anticancer and Cytotoxic Mechanism Studies

Derivatives of 1,4-thiazepane and related heterocyclic systems have emerged as promising candidates in cancer therapy, exhibiting cytotoxic effects against various human cancer cell lines.

Studies on novel 1,4-thiazepine (TZEP) derivatives featuring enyne modifications have shown significant cytotoxic effects. These compounds were tested against a panel of human cancer cell lines, with specific derivatives demonstrating notable activity. The mechanism of action for some of these compounds involves the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation.

Similarly, pyrazolo[3,4-e]thiazepine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against a range of cell lines including pancreas (PANC1), renal (ACHN), and colon (HCT116). Several compounds in this series were found to possess prominent cytotoxic activity, with some showing efficacy equal to the control drug used in the study. Another area of investigation involves 1,4-thiazepanes as ligands for BET (bromodomain and extraterminal domain) bromodomains, such as BRD4, which are considered anticancer drug targets.

The broader class of 1,3,4-thiadiazole derivatives, which share a heterocyclic sulfur and nitrogen core, has been extensively studied for anticancer properties. These compounds have shown efficacy against cell lines like human colon carcinoma (HCT-116), hepatocellular carcinoma (Hep-G2), and breast cancer (MCF-7). The mechanism of action can involve the induction of apoptosis, DNA fragmentation, and cell cycle arrest.

In Vitro Cytotoxic Activity of 1,4-Thiazepane and Related Derivatives
Compound ClassCancer Cell Line(s)Observed Effect/MechanismReference
Enyne-Modified 1,4-Thiazepines (TZEPs)VariousCytotoxicity, EGFR Inhibition
Pyrazolo[3,4-e]thiazepinesPANC1, ACHN, HCT116Prominent Cytotoxic Activity
Acylated 1,4-Thiazepanes-Ligands for BRD4 (Anticancer Target)
1,3,4-Thiadiazole HybridsHep-G2, MCF-7Antiproliferative, EGFR Inhibition
1,4-Dihydropyridine-TriazolesCaco-2 (Colorectal)Apoptosis Induction, G2/M Cell Cycle Arrest

Evaluation of Cytotoxic Effects on Cancer Cell Lines (in vitro)

Derivatives of 1,4-thiazepane have demonstrated notable cytotoxic effects against a range of human cancer cell lines in laboratory settings. researchgate.netresearchgate.net Research into novel 1,4-thiazepine (TZEP) derivatives with enyne modifications showed that these compounds exhibit cytotoxic effects on cancer cell lines overexpressing the Epidermal Growth Factor Receptor (EGFR). acs.org Specifically, compounds designated as TZEP6 and TZEP7 showed significant activity against MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and PC-3 (prostate cancer) cell lines. acs.org While generally less potent than the standard chemotherapeutic agent cisplatin, these derivatives displayed a dose-dependent cytotoxic effect. acs.org

Further studies have identified tricyclic pyrido[2,3-b] researchgate.netchemmethod.combenzothiazepines with potent inhibitory activity against the paclitaxel-resistant cell line H460TaxR, showing much lower toxicity toward normal human fibroblast cells. nih.gov This suggests a degree of selectivity for cancer cells, a desirable characteristic for potential anticancer agents. acs.orgnih.gov For instance, certain tricyclic thiazepine derivatives exhibited an EC50 of less than 1.0 µM against both H460TaxR and the parent H460 cell line, while their EC50 against normal fibroblasts was greater than 100 µM. nih.gov

Similarly, pyrazolo[3,4-e] researchgate.netchemmethod.comthiazepine derivatives have been tested against a panel of cell lines including pancreas (PANC1), renal (ACHN), colon (HCT116), non-small cell lung (H460), and lung (CALU1), showing moderate to good activity. researchgate.net Some of these compounds exhibited prominent cytotoxic activity across all tested cell lines. researchgate.net Other related heterocyclic structures, such as thiazole and thiadiazole derivatives, have also shown promising cytotoxic profiles against various cancer cell lines, including HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and PC-3 (prostate cancer). nih.govnih.gov

Table 1: Cytotoxic Activity of Selected 1,4-Thiazepane and Related Derivatives

Compound ClassCompoundCancer Cell LineActivity MetricValueReference
Enyne-Modified 1,4-ThiazepineTZEP6MCF-7 (Breast)IC5015.5 ± 2.8 µM acs.org
TZEP6A549 (Lung)IC5014.2 ± 2.2 µM acs.org
TZEP6PC-3 (Prostate)IC5012.4 ± 3.6 µM acs.org
TZEP7MCF-7 (Breast)IC5014.1 ± 2.1 µM acs.org
TZEP7A549 (Lung)IC5012.7 ± 2.0 µM acs.org
TZEP7PC-3 (Prostate)IC5016.9 ± 1.6 µM acs.org
Tricyclic Pyrido[2,3-b] researchgate.netchemmethod.combenzothiazepine1w, 9-12, 14H460TaxR (Lung, Paclitaxel-Resistant)EC50< 1.0 µM nih.gov
1w, 9-12, 14H460 (Lung)EC50< 1.0 µM nih.gov
1w, 9-12, 14NHFB (Normal Fibroblasts)EC50> 100 µM nih.gov
Pyrazolo[3,4-e] researchgate.netchemmethod.comthiazepine4f, 4kPANC1, ACHN, HCT116, H460, CALU1% Growth Inhibition52.7–80.6% researchgate.net
Thiazolidin-4-one5dHepG2 (Liver)IC508.80 ± 0.31 µg/mL nih.gov
5dMCF-7 (Breast)IC507.22 ± 0.65 µg/mL nih.gov
5dHCT-116 (Colon)IC509.35 ± 0.61 µg/mL nih.gov

Identification of Cellular Targets for Anticancer Activity

The anticancer effects of 1,4-thiazepane derivatives are linked to their interaction with specific cellular pathways and molecular targets that regulate cell growth and survival. A primary mechanism involves the disruption of key signaling pathways, such as the one mediated by the Epidermal Growth Factor Receptor (EGFR). acs.org By inhibiting EGFR, these compounds can hinder tumor growth and promote programmed cell death, known as apoptosis. acs.org

Apoptosis induction is a central strategy in cancer therapy, and several 1,4-thiazepane-related compounds have been shown to activate this process. nih.gov One way they achieve this is by modulating the expression of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. nih.gov Studies on novel imidazole (B134444) derivatives, for example, have shown that they can induce apoptosis by increasing the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov Similarly, treatment with certain TZEP derivatives led to the downregulation of Bcl-2 and upregulation of Bax. researchgate.net

Furthermore, these compounds can influence the cell cycle, which is the series of events that take place in a cell leading to its division and duplication. A DNA flow cytometry analysis of a 3-nitrophenylthiazolyl derivative demonstrated its ability to cause cell cycle arrest at the G1 and G2/M phases. mdpi.com This arrest prevents cancer cells from progressing through the cell cycle and proliferating. mdpi.com The same study also revealed that the compound could induce apoptosis by increasing the percentage of cells in the pre-G1 phase. mdpi.com

Other identified mechanisms include the activation of caspases, which are proteases that play essential roles in apoptosis. researchgate.netnih.gov Some 1,3,4-thiadiazole derivatives are thought to act through Caspase 3 and Caspase 8. nih.gov Additionally, effects on mitochondrial membrane potential (MMP) and the activation of the tumor suppressor protein p53 have been observed, further pointing to the induction of the intrinsic apoptotic pathway. mdpi.com Certain derivatives have also been identified as inhibitors of other crucial targets, such as carbonic anhydrase isoforms (hCA IX and XII), which are associated with tumor growth. mdpi.com

Antioxidant Activity Investigations

In addition to their anticancer properties, various 1,4-thiazepane derivatives and related heterocyclic compounds have been investigated for their antioxidant potential. researchgate.netphyschemres.org Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures.

The antioxidant capacity of these compounds is often evaluated using in vitro assays that measure their ability to scavenge stable free radicals. One common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govamazonaws.com In this test, the ability of a compound to donate a hydrogen atom or an electron to the DPPH radical is measured by a decrease in absorbance, which is typically observed as a color change from purple to yellow. nih.gov Studies on new benzylideneiminophenylthiazole analogues showed weak to moderate antioxidant activity in the DPPH assay. nih.gov The antioxidant activity was influenced by the type of substituents on the phenyl ring, with electron-donating groups generally increasing activity and electron-withdrawing groups decreasing it. nih.gov

Another method used to assess antioxidant potential is the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation scavenging assay. mdpi.com Research on thiazole and thiazolidinone derivatives with phenolic fragments found that the antioxidant activity of most of the synthesized substances in both ABTS and ferric reducing capacity tests exceeded that of the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com

Future Prospects and Uncharted Research Avenues for 3 Phenyl 1,4 Thiazepane Chemistry

Development of Novel Synthetic Routes to Complex 1,4-Thiazepane (B1286124) Frameworks

The synthesis of 1,4-thiazepane cores has traditionally faced challenges such as long reaction times and low yields. nih.gov However, recent advancements have opened doors to more efficient and diverse synthetic strategies. A significant improvement involves a one-pot synthesis of 1,4-thiazepanones, precursors to 1,4-thiazepanes, from α,β-unsaturated esters and 1,2-amino thiols. nih.govnih.gov This method is notable for its reasonable reaction times (0.5–3 hours) and good yields. nih.govnih.gov

Future research will likely focus on expanding the complexity and diversity of the 1,4-thiazepane framework. This could involve the development of stereoselective synthetic methods to control the chirality of substituted 1,4-thiazepanes, which is crucial for optimizing interactions with biological targets. Furthermore, the incorporation of the 1,4-thiazepane moiety into more complex polycyclic and spirocyclic architectures could lead to the discovery of compounds with novel pharmacological properties. The exploration of multicomponent reactions and flow chemistry approaches could also streamline the synthesis of diverse 1,4-thiazepane libraries for high-throughput screening.

A promising avenue for creating complex frameworks is the use of domino reactions. For instance, new bicyclic thiazolidinyl-1,4-thiazepines have been prepared through the reaction of azadithiane compounds with Michael acceptors. nih.gov Another innovative approach describes the synthesis of 2-methylene-2,3-dihydro-1,4-thiazepines from N-propargylic β-enaminones via thionation with Lawesson's reagent followed by electrophilic cyclization. nih.govacs.org This methodology demonstrates high efficiency and tolerance for a wide range of functional groups, offering a rapid route to functionalized 1,4-thiazepines. nih.govacs.org

Starting MaterialsKey Reagents/ConditionsProductReference(s)
α,β-unsaturated esters and 1,2-amino thiolsOne-pot synthesis1,4-Thiazepanones nih.govnih.gov
Azadithiane compounds and Michael acceptorsDomino reactionBicyclic thiazolidinyl-1,4-thiazepines nih.gov
N-propargylic β-enaminonesLawesson's reagent, Zinc chloride2-Methylene-2,3-dihydro-1,4-thiazepines nih.govacs.org

Exploration of Advanced Spectroscopic and Imaging Techniques for Conformational Analysis

The conformational flexibility of the seven-membered 1,4-thiazepane ring is a key determinant of its biological activity. Understanding the preferred conformations and the dynamics of ring inversion is therefore critical. While standard spectroscopic techniques like 1H-NMR and 13C-NMR are routinely used, future research will benefit from the application of more advanced and powerful methods.

Two-dimensional NMR (2D-NMR) techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide detailed information about the spatial proximity of atoms, allowing for the elucidation of the three-dimensional structure and preferred conformations in solution. For instance, the conformational preferences of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo nih.govacs.orgthiazepines have been investigated using 1H-NMR spectral splitting patterns and vicinal coupling constants, revealing an ABX system for the methylene (B1212753) and methine protons of the seven-membered ring. nih.gov

Solid-state conformational analysis using single-crystal X-ray diffraction is invaluable for providing a definitive picture of the molecule's structure in the crystalline state. nih.gov Future studies could employ variable-temperature NMR to investigate the energetic barriers of conformational changes. Furthermore, advanced imaging techniques, such as cryogenic electron microscopy (cryo-EM) for complexes with biological macromolecules, could provide unprecedented insights into the bioactive conformation of 3-Phenyl-1,4-thiazepane derivatives when bound to their targets. The integration of these experimental techniques with computational modeling will be crucial for a comprehensive understanding of the conformational landscape of these molecules.

TechniqueInformation ObtainedExample ApplicationReference
2D-NMR (NOESY/ROESY)Spatial proximity of atoms, solution conformationElucidation of 3D structure of substituted thiazepanes mdpi.com
Single-Crystal X-ray DiffractionSolid-state conformation, bond lengths, and anglesDetermination of the crystal structure of benzo nih.govacs.orgthiazepines nih.gov
Variable-Temperature NMREnergetic barriers of conformational changesStudying the dynamics of ring inversion in 1,4-thiazepanes
Cryogenic Electron Microscopy (Cryo-EM)Bioactive conformation when bound to a targetVisualizing the interaction of a 1,4-thiazepane ligand with a protein

Expansion of Computational Methodologies for Predictive Design and Virtual Screening

Computational chemistry is a powerful tool for accelerating the discovery and optimization of new drug candidates. In the context of this compound, computational methods can be employed for predictive design and virtual screening of large compound libraries.

Future efforts in this area will likely involve the use of more sophisticated molecular dynamics (MD) simulations to explore the conformational space of the 1,4-thiazepane ring and its derivatives in different environments, such as in aqueous solution or within a protein binding pocket. This can provide insights into the dynamic behavior of these molecules and help identify key conformational states that are important for biological activity.

Virtual screening of large, "make-on-demand" chemical libraries, which now contain billions of compounds, presents a significant opportunity for the discovery of novel 1,4-thiazepane-based ligands. mdpi.com As these libraries grow, docking scores tend to improve in a log-linear fashion, suggesting that larger and more diverse libraries increase the chances of finding molecules with a better fit for a target binding site. mdpi.com Pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies can be used to build predictive models that can guide the design of new analogs with improved potency and selectivity. mdpi.com These computational approaches, when used in conjunction with experimental validation, can significantly reduce the time and cost associated with drug discovery.

Identification of Undiscovered Biological Targets and Pathways for 1,4-Thiazepane Scaffolds

The 1,4-thiazepane scaffold has already shown promise in targeting specific biological entities. For example, acylated 1,4-thiazepanes have been identified as ligands for the BET (bromodomain and extraterminal domain) bromodomains, which are considered important anti-cancer drug targets. nih.govnih.gov However, the full therapeutic potential of this scaffold remains largely unexplored.

A key future direction will be the systematic exploration of new biological targets and pathways for 1,4-thiazepane derivatives. This can be achieved through a combination of high-throughput screening of diverse 1,4-thiazepane libraries against a wide range of biological targets and phenotypic screening to identify compounds that produce a desired biological effect in cells or organisms.

Chemoproteomics, a powerful strategy for target deconvolution, can be employed to identify the protein targets of bioactive 1,4-thiazepane compounds. researchgate.net This involves using chemical probes derived from the 1,4-thiazepane scaffold to covalently label their protein targets within a complex biological system, followed by mass spectrometry-based identification of the labeled proteins. researchgate.net The identification of novel targets will not only open up new therapeutic avenues for 1,4-thiazepane-based drugs but also provide valuable insights into fundamental biological processes.

Known Target ClassExampleTherapeutic AreaReference(s)
BromodomainsBET bromodomainsCancer nih.govnih.gov
Glycine receptorsHeteroaromatic tropeinesNeurological disorders
5-HT3 receptorsPiperazinylbenzothiazolesGastrointestinal disorders

Integration of 1,4-Thiazepane Architectures into Chemical Biology Tools and Probes

The unique structural and chemical properties of the 1,4-thiazepane scaffold make it an attractive candidate for the development of chemical biology tools and probes. These tools are essential for studying biological processes in their native environment and for validating new drug targets.

Future research in this area could focus on the design and synthesis of 1,4-thiazepane-based fluorescent probes. By incorporating a fluorophore into the 1,4-thiazepane structure, it may be possible to develop sensors for specific ions or small molecules, or to visualize the localization and dynamics of these molecules within living cells. mdpi.comrsc.orgmdpi.com

Furthermore, the 1,4-thiazepane scaffold can be functionalized with reactive groups or bioorthogonal handles, such as alkynes or azides, to create affinity-based probes for target identification and validation. nih.gov These probes can be used in "click chemistry" reactions to attach reporter tags, such as biotin (B1667282) or a fluorophore, allowing for the enrichment and identification of target proteins. nih.gov The development of such chemical biology tools will not only advance our understanding of the biological roles of 1,4-thiazepane derivatives but also provide valuable reagents for the broader biomedical research community.

Q & A

Q. What experimental methodologies are recommended for synthesizing 3-phenyl-1,4-thiazepane and its derivatives?

Synthesis of this compound derivatives often involves cyclization reactions or modifications of precursor heterocycles. For example, thermolysis of 3-phenyl-1,2-oxastibetane analogs can yield oxiranes or alkenes depending on reaction conditions (e.g., presence of LiBr or LiBPh₄·3DME) . Multi-step protocols, such as those described for thiophene-containing diketones, may also apply, including ketone functionalization and cyclocondensation under controlled temperatures (e.g., 40°C) . Key steps include purification via column chromatography and structural validation using NMR and mass spectrometry.

Q. How can researchers validate the structural integrity of this compound using crystallographic techniques?

X-ray crystallography remains the gold standard. Programs like SHELXL are widely used for small-molecule refinement, leveraging high-resolution data to resolve bond lengths, angles, and stereochemistry . For example, orthorhombic crystal systems (space group Pna2₁) with parameters such as a = 27.912 Å and V = 3409.2 ų have been reported for structurally related compounds . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal displacement errors.

Q. What spectroscopic methods are critical for characterizing this compound in solution?

  • NMR : ¹H/¹³C NMR to confirm proton environments and aromatic substitution patterns.
  • UV-Vis : Monitor electronic transitions, especially for derivatives with extended conjugation (e.g., thiophene or benzimidazole substituents) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation pathways.
    Cross-reference with computational data (e.g., DFT-calculated IR spectra) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

Discrepancies in bioactivity (e.g., NF-κB inhibition) may arise from cell-specific signaling cascades or compound stability. For instance, immunoblot analysis of RAW264.7 cells treated with 100 µM PPP (a chalcone derivative) showed time-dependent phosphorylation of IκBα and Syk, but results varied with LPS stimulation duration . Mitigate contradictions by:

  • Replicating experiments across multiple cell lines.
  • Including kinase inhibitors (e.g., PP2 for Src family kinases) as controls .
  • Validating compound stability under assay conditions via HPLC .

Q. What computational tools are suitable for studying the reaction mechanisms of this compound derivatives?

  • DFT Calculations : Map free-energy diagrams for key intermediates (e.g., radical species in oxidation pathways) .
  • EPR Spectroscopy : Detect and characterize transient radicals, such as protonated intermediates in dimerization reactions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly for polar aprotic solvents (e.g., DMF or THF).

Q. How can researchers design experiments to assess the environmental or toxicological impact of this compound?

Follow ATSDR/NTP/EPA guidelines for toxicological profiling, focusing on:

  • Acute Toxicity : Use in vitro models (e.g., HEK293 cells) to measure IC₅₀ values .
  • Metabolic Stability : Perform liver microsome assays to identify major metabolites.
  • Environmental Persistence : Conduct hydrolysis/photolysis studies under simulated environmental conditions (pH 7–9, UV exposure) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

  • Nonlinear Regression : Fit dose-response curves using tools like GraphPad Prism (log[inhibitor] vs. normalized response).
  • ANOVA with Post Hoc Tests : Compare means across treatment groups (e.g., Tukey’s test for p < 0.05 significance) .
  • Principal Component Analysis (PCA) : Identify correlations between structural features (e.g., substituent electronegativity) and bioactivity .

Q. How should researchers address limitations in crystallographic data for this compound analogs?

Common limitations include twinning or low-resolution data. Solutions:

  • Use SHELXD for structure solution in cases of pseudo-merohedral twinning .
  • Apply restraints to bond lengths/angles during refinement if data resolution is >1.0 Å.
  • Cross-validate with spectroscopic data (e.g., compare experimental vs. DFT-calculated bond lengths) .

Tables

Q. Table 1. Key Crystallographic Parameters for 3-Phenyl-1,5-di-2-thienylpentane-1,5-dione (Analog)

ParameterValue
Crystal SystemOrthorhombic
Space GroupPna2₁
Unit Cell (Å)a = 27.912, b = 5.8607
Volume (ų)3409.2
Z8
Resolution (Å)0.84 (High-resolution cutoff)
Refinement ProgramSHELXL-2018
Adapted from Acta Crystallographica data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.